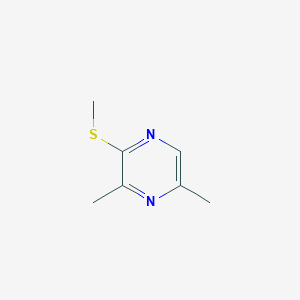

2-Methylthio-3,5-methylpyrazine

Descripción

Historical Context of Pyrazine Derivatives in Scientific Research

Pyrazine derivatives have occupied a central role in organic chemistry since their structural elucidation in the late 19th century. Early studies focused on isolating naturally occurring pyrazines from foods and biological systems, where their distinctive aromas and biological activities were first noted. The foundational work of Emil Fischer and contemporaries laid the groundwork for synthetic methods, enabling the systematic exploration of pyrazine-based compounds. By the mid-20th century, advances in chromatography and spectroscopy facilitated the identification of complex pyrazine derivatives, including alkylthio-substituted variants like 2-methylthio-3,5-methylpyrazine.

The 1970s marked a turning point with the development of regioselective substitution techniques, allowing chemists to tailor pyrazine rings for specific applications. For instance, the synthesis of 3,5-dimethylpyrazole via condensation of acetylacetone and hydrazine demonstrated the versatility of pyrazine scaffolds in coordination chemistry. This period also saw the emergence of pyrazines as key components in flavor and fragrance industries, driven by their low aroma thresholds and stability under thermal processing.

Significance of this compound in Academic Literature

This compound (CAS 67952-65-2) has garnered attention for its dual role as a flavor enhancer and a synthetic intermediate. With a molecular formula of C₇H₁₀N₂S and a molecular weight of 154.23 g/mol, this compound exemplifies how minor structural modifications—such as the introduction of methylthio groups—can dramatically alter physicochemical properties. Its odor detection threshold of 4–60 ppb and flavor profile dominated by nutty, roasted characteristics make it indispensable in food science.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.23 g/mol |

| Density | 1.145 g/mL at 25°C |

| LogP | 0.06 |

| Aroma Threshold | 4–60 ppb |

| FEMA Number | 3208 |

The compound’s commercial availability in high-purity forms (≥98%) through suppliers like Sigma-Aldrich and Chem-Impex underscores its utility in both industrial and academic settings. Furthermore, its classification under FEMA 3208 as a Generally Recognized as Safe (GRAS) flavoring agent highlights its regulatory acceptance.

Overview of Current Research Landscape

Contemporary research on this compound spans multiple disciplines:

- Synthetic Chemistry : Recent innovations include enzyme-catalyzed continuous-flow systems for pyrazinamide derivatives, which improve yield and sustainability compared to batch processes. For example, Lipozyme® TL IM-catalyzed reactions achieve 91.6% yields under mild conditions (45°C, 20 minutes).

- Flavor Science : Studies correlate the compound’s isomeric distribution (2-methyl-3-, 5-, and 6-methylthiopyrazine) with sensory outcomes, revealing that even minor isomer ratio changes alter perceived nuttiness and roasted character.

- Material Science : Pyrazine derivatives are being investigated as ligands in metal-organic frameworks (MOFs), leveraging their nitrogen-rich structures for gas storage applications.

Theoretical Foundations for this compound Studies

The electronic structure of this compound is governed by its conjugated π-system and electron-donating methylthio group. Density functional theory (DFT) calculations predict that the thioether group lowers the LUMO energy, enhancing reactivity toward electrophilic substitution. This theoretical insight explains experimental observations of regioselective functionalization at the 5-position in halogenation reactions.

Isomerism further complicates its behavior. Nuclear magnetic resonance (NMR) studies reveal dynamic interconversion between isomers in solution, a phenomenon attributed to low energy barriers for methylthio group rotation. Such findings inform synthetic strategies aiming to isolate specific isomers for targeted applications.

Propiedades

IUPAC Name |

3,5-dimethyl-2-methylsulfanylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLCKAWPCLTOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-65-2 | |

| Record name | Pyrazine, methyl(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methylthio-3,5-methylpyrazine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylpyrazine with methylthiol in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity . The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Análisis De Reacciones Químicas

Proposed Oxidation Reactions:

Key Observations:

-

Methyl-substituted pyrazines oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

-

Sulfur-containing groups (e.g., methylthio) may alter reaction rates or pathways, but no specific data exists for this compound .

Thermal Stability and Decomposition

The compound is stable under standard conditions but may decompose at elevated temperatures.

| Property | Value | Source |

|---|---|---|

| Decomposition temperature | >105°C (no decomposition below) | |

| Hazardous decomposition products | None reported |

Enzymatic and Biotransformation Pathways

While enzymatic studies on this specific compound are absent, related pyrazines undergo:

-

Oxidative metabolism : Conversion to sulfoxides via cytochrome P450 enzymes .

-

Biotransformation : Alkyl side-chain oxidation (e.g., methyl → hydroxymethyl → carboxylic acid) .

Hypothetical Enzymatic Pathway:

-

Sulfoxidation :

-

Demethylation :

Removal of methyl groups via oxidative enzymes.

Reaction with Acids and Bases

No direct data exists, but pyrazines generally resist hydrolysis under mild acidic/basic conditions. Strong acids may protonate the pyrazine ring, altering reactivity.

Aplicaciones Científicas De Investigación

2-Methylthio-3,5-methylpyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Studies have explored its role in cellular signaling and metabolic pathways.

Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.

Mecanismo De Acción

The mechanism of action of 2-Methylthio-3,5-methylpyrazine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways . These interactions are mediated by its chemical structure, which allows it to form specific bonds with target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and sensory attributes of 2-Methylthio-3,5-methylpyrazine with related compounds:

Key Observations:

- Sulfur vs. Oxygen Substituents : The methylthio group in this compound contributes to a lower odor threshold and more potent aroma compared to the methoxy group in 2-Methoxy-3,5-dimethylpyrazine .

- Alkyl Chain Effects: Ethyl-substituted derivatives (e.g., 3-Ethyl-2,5-dimethylpyrazine) exhibit higher volatility and earthy notes, whereas bulkier substituents (e.g., hydroxymethyl in ) reduce volatility and alter scent profiles .

- Isomer Influence : Positional isomers like 2-Methyl-3,5 vs. 3,6-methylthiopyrazine may differ in sensory impact due to steric and electronic effects, though commercial mixtures are often used .

Physicochemical Data Comparison

| Property | This compound | 2-Methoxy-3,5-dimethylpyrazine | 3-Ethyl-2,5-dimethylpyrazine |

|---|---|---|---|

| Boiling Point (°C) | 215–220 (estimated) | 210–215 | 198–205 |

| Odor Threshold (ppb) | 0.1–1.0 | 5–10 | 2–5 |

| Solubility in Water | Low | Moderate | Low |

| Stability | Air-sensitive (sulfur oxidation) | Stable | Stable |

Notes:

Actividad Biológica

2-Methylthio-3,5-methylpyrazine is a compound of increasing interest in the fields of food science, pharmacology, and environmental biology due to its unique biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2S. It belongs to the pyrazine family, which is known for its diverse biological activities. Pyrazines are characterized by their aromatic ring structure, which allows them to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, contributing to its potential use as a natural preservative in food products.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Listeria monocytogenes | 20 |

The compound's antimicrobial mechanism may involve disrupting cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

2. Antioxidant Properties

This compound also demonstrates antioxidant activity. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly valuable in preventing oxidative damage in food products and possibly in therapeutic applications for diseases related to oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Membrane Proteins: The compound may bind to membrane proteins, altering their function and leading to cell lysis in bacteria.

- Induction of Stress Responses: It has been observed that exposure to this compound can activate stress response pathways in cells, enhancing their resilience against environmental stressors .

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the application of this compound as a food preservative demonstrated its effectiveness in extending the shelf life of meat products. The results indicated a significant reduction in microbial load when treated with this compound compared to untreated controls.

Case Study 2: Antioxidant Activity in Cellular Models

In another study focusing on oxidative stress, cells treated with varying concentrations of this compound showed a marked decrease in reactive oxygen species (ROS) levels. This suggests that the compound could be beneficial in developing therapeutic agents aimed at reducing oxidative damage.

Q & A

Q. What are the standard synthetic routes for 2-Methylthio-3,5-methylpyrazine in laboratory settings?

- Methodological Answer : The compound can be synthesized via chlorination of precursor pyrazines. For example, 3,5-Dichloro-2-(methylthio)pyrazine is prepared by treating 2-(methylthio)pyrazine with thionyl chloride (SOCl₂) under reflux conditions . Alternative routes involve condensation reactions, such as using 1,2-diaminopropane with diketones (e.g., 2,3-pentanedione) to form dihydropyrazine intermediates, followed by dehydrogenation to yield substituted pyrazines . Key parameters include temperature control (reflux at 80–100°C), reaction time (4–6 hours), and inert atmospheres to prevent oxidation.

Q. How can purity and isomer ratios be validated for this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended for assessing purity (>97%) and isomer distribution . High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with acetonitrile/water gradients can resolve isomers. Refractive index (1.504–1.511) and specific gravity (1.063–1.093) measurements provide supplementary physical validation .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methylthio (-SCH₃) and methyl groups, with chemical shifts typically at δ 2.5–3.0 ppm (SCH₃) and δ 2.1–2.4 ppm (CH₃) .

- MS : Electron ionization (EI-MS) reveals fragmentation patterns, such as loss of SCH₃ (m/z 95) or CH₃ (m/z 109), to confirm substitution positions .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in pyrazine-metal complexes .

Advanced Research Questions

Q. How can regioselectivity be controlled during methylthio-substituted pyrazine synthesis?

- Methodological Answer : Regioselectivity is influenced by reaction conditions. For example, using potassium tert-butoxide in tert-butyl alcohol promotes selective substitution at the 3- and 5-positions via steric and electronic effects . Computational modeling (DFT) can predict favorable reaction pathways by analyzing transition-state energies. Isotopic labeling (e.g., ¹⁵N/¹⁴N or ²H/¹H) tracks regiochemical outcomes in condensation reactions .

Q. What strategies resolve contradictions in reported reaction yields for pyrazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalyst purity, solvent choice, or moisture sensitivity. Systematic replication studies should:

- Compare anhydrous vs. protic solvents (e.g., THF vs. ethanol).

- Test alternative catalysts (e.g., Pd/C vs. Raney Ni for dehydrogenation).

- Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates or side products .

Q. How can computational chemistry aid in optimizing pyrazine synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict:

- Thermodynamic stability of intermediates (e.g., dihydropyrazines vs. aromatic pyrazines).

- Activation barriers for chlorination or alkylation steps.

- Solvent effects via COSMO-RS models. Pairing computational results with experimental data (e.g., reaction kinetics) refines mechanistic understanding .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.